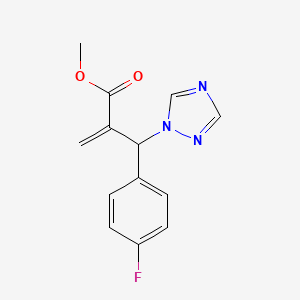
1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects against neurodegenerative disorders and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in the treatment of neurodegenerative disorders .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride is unique compared to other tetrahydroisoquinolines due to its specific substitution pattern. Similar compounds include:
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline .
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Número CAS |
74192-74-8 |
|---|---|
Fórmula molecular |
C16H18ClNO |
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
8-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-18-16-8-3-2-6-14(16)13-7-4-5-12-9-10-17-11-15(12)13;/h2-8,17H,9-11H2,1H3;1H |
Clave InChI |
LRWMVMQATSCLEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CC=CC3=C2C[NH2+]CC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


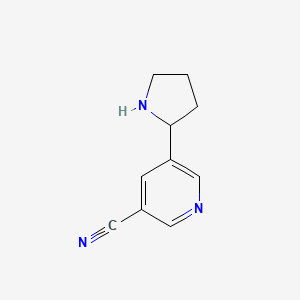
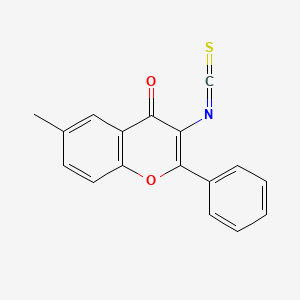


![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)

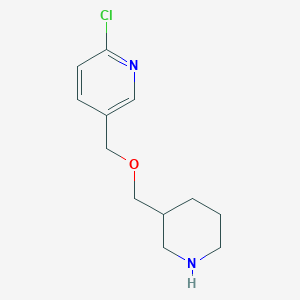
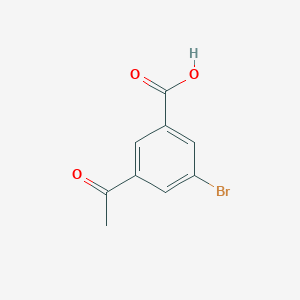

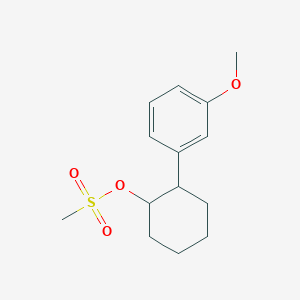
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
